molecular formula C36H20N2 B12595134 6,6'-(Anthracene-9,10-diyl)di(naphthalene-2-carbonitrile) CAS No. 873221-91-1

6,6'-(Anthracene-9,10-diyl)di(naphthalene-2-carbonitrile)

Cat. No.: B12595134
CAS No.: 873221-91-1
M. Wt: 480.6 g/mol
InChI Key: PWSRIMODFNFWQU-UHFFFAOYSA-N
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Description

6,6’-(Anthracene-9,10-diyl)di(naphthalene-2-carbonitrile) is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound features an anthracene core with two naphthalene-2-carbonitrile groups attached at the 6 and 6’ positions. Its distinct molecular structure makes it a valuable material in the development of advanced materials, particularly in the field of organic electronics and photonics .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,6’-(Anthracene-9,10-diyl)di(naphthalene-2-carbonitrile) typically involves the reaction of anthracene derivatives with naphthalene-2-carbonitrile under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which facilitates the formation of the carbon-carbon bonds between the anthracene and naphthalene moieties .

Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory-scale methods, with optimizations for scalability, yield, and cost-effectiveness. Industrial processes may involve continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: 6,6’-(Anthracene-9,10-diyl)di(naphthalene-2-carbonitrile) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while substitution reactions can produce a variety of functionalized anthracene compounds .

Mechanism of Action

The mechanism by which 6,6’-(Anthracene-9,10-diyl)di(naphthalene-2-carbonitrile) exerts its effects is primarily related to its electronic and photophysical properties. The compound’s ability to absorb and emit light makes it useful in various applications, such as fluorescence imaging and OLEDs. The molecular targets and pathways involved include interactions with light-sensitive receptors and the generation of reactive oxygen species (ROS) in photodynamic therapy .

Comparison with Similar Compounds

Uniqueness: 6,6’-(Anthracene-9,10-diyl)di(naphthalene-2-carbonitrile) stands out due to its specific structural configuration, which imparts unique photophysical properties. Its dual naphthalene-2-carbonitrile groups enhance its fluorescence and stability, making it particularly valuable in advanced material applications .

Properties

CAS No.

873221-91-1

Molecular Formula

C36H20N2

Molecular Weight

480.6 g/mol

IUPAC Name

6-[10-(6-cyanonaphthalen-2-yl)anthracen-9-yl]naphthalene-2-carbonitrile

InChI

InChI=1S/C36H20N2/c37-21-23-9-11-27-19-29(15-13-25(27)17-23)35-31-5-1-2-6-32(31)36(34-8-4-3-7-33(34)35)30-16-14-26-18-24(22-38)10-12-28(26)20-30/h1-20H

InChI Key

PWSRIMODFNFWQU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C4=CC5=C(C=C4)C=C(C=C5)C#N)C6=CC7=C(C=C6)C=C(C=C7)C#N

Origin of Product

United States

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